molecular formula C12H17NO B13623050 (1-(2-Methoxybenzyl)cyclopropyl)methanamine

(1-(2-Methoxybenzyl)cyclopropyl)methanamine

Cat. No.: B13623050
M. Wt: 191.27 g/mol
InChI Key: VDBWLYNEMRHSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Methoxybenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17NO It features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxybenzyl)cyclopropyl)methanamine typically involves multiple steps. One common approach is to start with the cyclopropylamine, which undergoes a nucleophilic substitution reaction with 2-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclopropyl ring, potentially opening it to form linear amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Linear amines or alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry: In chemistry, (1-(2-Methoxybenzyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: The compound’s unique structure may offer advantages in drug design, particularly in targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-(2-Methoxybenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which may be catalyzed by enzymes or other nucleophiles. This interaction can lead to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

  • (1-(2-Methoxyphenyl)cyclopropyl)methanamine
  • 1-(2-Methoxybenzyl)cyclopropan-1-amine hydrochloride

Comparison: Compared to its analogs, (1-(2-Methoxybenzyl)cyclopropyl)methanamine is unique due to the presence of the methoxybenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

(1-(2-Methoxybenzyl)cyclopropyl)methanamine is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's unique structural features, including the methoxy group on the phenyl ring, may influence its interactions with biological targets, leading to various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate biological pathways, influencing processes such as enzyme inhibition, receptor activation, and cellular signaling. The precise mechanisms remain under investigation, but preliminary studies suggest that the compound may act as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Biological Activities

Research indicates that cyclopropane derivatives like this compound exhibit a wide range of biological activities:

  • Antimicrobial Activity : Some studies have reported that compounds with similar structures demonstrate significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria as well as fungi .
  • Neurochemical Properties : The compound's structural attributes suggest potential neurochemical activity, particularly through modulation of neurotransmitter systems. This could position it as a candidate for treating disorders such as depression or anxiety .

Case Studies

  • Serotonin Receptor Agonism : A study on N-substituted (2-phenylcyclopropyl)methylamines indicated that similar compounds exhibit high selectivity for the 5-HT2C receptor with functional selectivity favoring Gq signaling pathways over β-arrestin recruitment. This suggests potential for developing treatments targeting mood disorders .
  • Antimicrobial Efficacy : Research involving various cyclopropane derivatives highlighted their antimicrobial properties. For example, compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL against E. coli and C. albicans, indicating strong antimicrobial potential .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to related compounds:

Compound NameAntimicrobial Activity5-HT2C Receptor AffinityOther Notable Activities
This compoundModerateHighPotential neurochemical effects
(1-(Phenoxymethyl)cyclopropyl)methanamineModerateModerateEnzyme inhibition
(1-(4-Bromophenyl)cyclopropyl)methanamineLowLowLimited biological activity

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C12H17NO/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12/h2-5H,6-9,13H2,1H3

InChI Key

VDBWLYNEMRHSAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2(CC2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.